N-(2-fluorobenzyl)butan-1-amine

Übersicht

Beschreibung

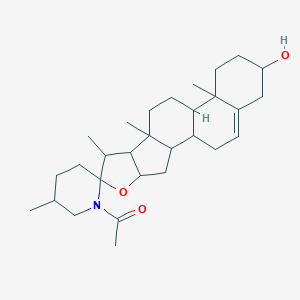

“N-(2-fluorobenzyl)butan-1-amine” is an organic compound with the molecular formula C11H16FN . It belongs to the class of organic compounds known as monoalkylamines . These are organic compounds containing a primary aliphatic amine group .

Molecular Structure Analysis

Amines are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N), depending on the number of organic substituents attached to nitrogen . In the case of “N-(2-fluorobenzyl)butan-1-amine”, it is a primary amine as it has one alkyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

“N-(2-fluorobenzyl)butan-1-amine” has a molecular weight of 181.25 . It has a density of 0.98g/cm^3 . The boiling point is 233.9°C at 760 mmHg . The vapor pressure is 0.0544mmHg at 25°C . The refractive index is 1.488 .Wissenschaftliche Forschungsanwendungen

High-Pressure SNAr Reactions :

- N-(2-fluorobenzyl)butan-1-amine, under hyperbaric conditions, reacts smoothly with primary and secondary amines through a nucleophilic aromatic substitution (SNAr) reaction. This method provides a pathway to synthesize compounds like astemizole and norastemizole, highlighting its use in creating pharmaceutical analogues (Barrett & Kerr, 1999).

Synthesis of Fluoroheterocyclic Ketene Aminals :

- The compound is involved in the synthesis of fluoroheterocyclic ketene aminals, which are significant in medicinal chemistry. The reaction of fluorobenzyl ketene with diamines leads to the formation of various compounds, indicating its utility in synthetic organic chemistry (Li & Smith, 2001).

Stereospecific Synthesis of Secondary Amines :

- It is used in the Mitsunobu reaction for the facile synthesis of secondary amines from alcohols. This reaction is important for producing enantiomerically pure compounds, crucial in the pharmaceutical industry (Edwards, Stemerick, & Mccarthy, 1990).

Structural Studies in Chemistry :

- The compound has been used in the study of the crystal and molecular structure of related compounds, offering insights into the geometry and interactions at the molecular level. This is valuable for material sciences and drug design (Batail, Grandjean, Dudragne, & Michaud, 1974).

PET Radiotracer Synthesis :

- It is utilized in synthesizing positron emission tomography (PET) radiotracers. This application is crucial for medical imaging and diagnostic procedures, particularly in neurology and oncology (Mach et al., 1993).

Biomolecular Imprinting in Proteins :

- Its derivatives are used in biomolecular imprinting, inducing catalytic activity in proteins. This technique can have implications in biotechnology, particularly in enzyme design and drug development (Slade & Vulfson, 1998).

Anticancer Drug Development :

- Derivatives of N-(2-fluorobenzyl)butan-1-amine have been explored in the synthesis of anticancer prodrugs. The pH-sensitive properties of these drugs offer potential in targeted cancer therapy (Tian et al., 2018).

Antioxidant Study in the Rubber Industry :

- The compound is investigated in the study of antioxidants used in the rubber industry. Its electrochemical properties are significant for industrial applications, particularly in improving the durability and performance of rubber products (Rapta et al., 2009).

Safety and Hazards

“N-(2-fluorobenzyl)butan-1-amine” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as butylamine, interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a mechanism similar to other amines, possibly involving an sn2 type mechanism .

Biochemical Pathways

N-(2-fluorobenzyl)butan-1-amine may be involved in N-dealkylation reactions, a common type of biochemical reaction. N-dealkylation is a key reaction in the metabolism of xenobiotics, which are foreign substances in the body . This process helps to remove chemicals that contain tertiary amines .

Pharmacokinetics

Similar compounds like butylamine are known to have specific pharmacokinetic properties

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMSXSDYRRSIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)butan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B494729.png)

![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B494731.png)

![N-cinnamyl-N-[3-(dimethylamino)propyl]amine](/img/structure/B494734.png)

![N-cinnamyl-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B494735.png)

![2-(4-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B494736.png)

![1,2,5-Oxadiazole-3-carboxamide, 4-amino-N-[2-[(4-pyridinylmethyl)amino]ethyl]-](/img/structure/B494739.png)

![N-allyl-N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]amine](/img/structure/B494743.png)

![4-amino-N-(2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494744.png)

![2-{2-bromo-6-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B494749.png)

![4-amino-N-[2-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494750.png)

![4-amino-N-[2-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494752.png)